ethyl (Z)-3-(carbamoylamino)but-2-enoate
Description
Nomenclature and Definitive Structural Characteristics of Ethyl (Z)-3-(carbamoylamino)but-2-enoate
This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture. The name indicates an ethyl ester of a four-carbon butenoic acid. The "(Z)" designation specifies the stereochemistry about the C2-C3 double bond, indicating that the higher priority substituents on each carbon (the ester group on C2 and the carbamoylamino group on C3) are on the same side. The molecule incorporates an enamine functionality (a nitrogen atom attached to a double bond) and a carbamoyl (B1232498) group (also known as a ureido group).
Interactive Data Table: Compound Identification Below are the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 22243-66-9 |
| Molecular Formula | C7H12N2O3 |
| Molecular Weight | 172.18 g/mol |
| InChIKey | RVXCSDJLRCXJCN-AFSPERDIDS |
| Canonical SMILES | CCOC(=O)C=C(C)NC(=O)N |
| Synonyms | (Z)-3-Ureidobut-2-enoic acid ethyl ester, Ethyl (2Z)-3-[(aminocarbonyl)amino]-2-butenoate |
Historical Overview of Enamino Esters and Carbamoyl Compounds in Organic Chemistry
The study of this compound draws upon two significant fields in organic chemistry: enamino esters and carbamoyl compounds.
β-Enamino Esters: These compounds are a class of enamines derived from β-dicarbonyl compounds and have long been recognized as valuable intermediates in organic synthesis. acgpubs.orgacgpubs.org Their utility stems from their polyfunctionality, possessing both nucleophilic (at the α-carbon) and electrophilic (at the carbonyl carbon) centers, as well as a nitrogen atom that can be part of further reactions. acgpubs.org Historically, methods for their synthesis involved the condensation of β-keto esters with amines, often requiring acid catalysts and elevated temperatures. organic-chemistry.org Over the years, research has focused on developing milder and more efficient catalytic methods, utilizing reagents such as lanthanum trichloride, ferric (III) ammonium (B1175870) nitrate, and scandium(III) triflate to improve yields and expand the substrate scope under more environmentally friendly conditions. acgpubs.org Their importance is underscored by their role as building blocks for a vast array of nitrogen-containing heterocycles, including pyridines, pyrroles, and quinolines. acs.orgnih.gov
Carbamoyl Compounds: The carbamoyl functional group, R₂N-C(=O)-, is central to many areas of chemistry. Historically, the synthesis of simple carbamates (esters of carbamic acid) involved methods like the Curtius rearrangement or reactions of alcohols with isocyanates. organic-chemistry.org In recent decades, the carbamoyl moiety has gained significant attention in medicinal chemistry and drug design. nih.gov Carbamates are found in numerous therapeutic agents and are used as stable isosteres for peptide bonds. nih.gov More recent synthetic developments have explored the generation of carbamoyl radicals for use in hydrocarbamoylation reactions, allowing for the introduction of the carbamoyl group into unactivated alkenes under mild, photoredox-catalyzed conditions. acs.orgacs.org The study of carbamoyl phosphate (B84403) is also crucial for understanding prebiotic synthesis pathways for essential biomolecules like uracil. nih.gov
The convergence of these two areas in a molecule like this compound represents an interest in combining the synthetic versatility of the enamino ester with the biological and chemical significance of the carbamoyl group.
Significance of the But-2-enoate Scaffold in Synthetic Methodology
The but-2-enoate fragment is an α,β-unsaturated ester that serves as a versatile and widely used scaffold in synthetic organic chemistry. Its reactivity is dominated by the electrophilic nature of the double bond, which is activated by the electron-withdrawing ester group.
Michael Addition: The but-2-enoate system is a classic "Michael acceptor." It readily undergoes conjugate (or 1,4-) addition with a wide range of nucleophiles (known as "Michael donors"). wikipedia.orgmasterorganicchemistry.comlibretexts.org These donors are typically stabilized carbanions, such as enolates derived from β-dicarbonyl compounds, but can also include amines (aza-Michael) and thiols. wikipedia.orgchemistrysteps.com This reaction is a powerful and reliable method for forming carbon-carbon and carbon-heteroatom bonds, leading to the creation of 1,5-dicarbonyl compounds or other functionalized structures. libretexts.org
Diels-Alder Reaction: The double bond of the but-2-enoate scaffold can also function as a dienophile in the Diels-Alder reaction, a [4+2] cycloaddition with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.org This reaction is exceptionally important for its ability to construct cyclic systems with high stereochemical control. wikipedia.org The reactivity of the but-2-enoate dienophile can be enhanced by Lewis acid catalysis, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. nih.govacs.org
The but-2-enoate scaffold is therefore a fundamental building block, providing access to complex acyclic and cyclic structures through well-established and predictable reaction pathways.
Overview of Research Trajectories Pertaining to this compound and Related Derivatives
While specific research focused solely on this compound is limited in the surveyed literature, the research trajectories for closely related derivatives provide a clear context for its potential applications and areas of scientific interest.
Research on analogous β-enamino esters has primarily focused on their utility as synthetic intermediates. For instance, derivatives like ethyl 3-(phenylamino)but-2-enoate and ethyl 3-(4-methoxyphenylamino)but-2-enoate are synthesized from the reaction of ethyl acetoacetate (B1235776) with the corresponding anilines. growingscience.com These compounds serve as precursors for more complex heterocyclic systems. A notable example involves the reaction of 9-alkyl-3-aminocarbazoles with ethyl-3-oxobutanoate to yield ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate derivatives. These products were subsequently cyclized at high temperatures to form pyrido[2,3-c]-carbazol-1-ones, demonstrating the role of the enamino ester in building polycyclic frameworks. researchgate.net
The key difference in the title compound is the replacement of an alkyl or aryl group on the nitrogen with a carbamoyl group (-C(=O)NH₂). This modification introduces several potential research avenues:
Modified Reactivity: The electron-withdrawing nature of the carbamoyl group could modulate the nucleophilicity of the enamine system, potentially influencing its reactivity in subsequent cyclization or substitution reactions.
Biological Activity: The ureido (-NH-CO-NH₂) functionality is a common motif in pharmacologically active molecules. Its incorporation into the but-2-enoate scaffold could lead to the exploration of these derivatives as potential therapeutic agents. For example, carbamoyl groups have been incorporated into complex natural products to create analogues with antitumor activity. nih.gov
Supramolecular Chemistry: The presence of multiple hydrogen bond donors (N-H) and acceptors (C=O) in the carbamoyl group suggests potential applications in crystal engineering and the formation of ordered supramolecular structures.
Therefore, the research trajectory for this compound and its derivatives is likely directed toward leveraging the unique combination of the enamino ester's synthetic utility with the carbamoyl group's potential for biological interaction and structural control.
Interactive Data Table: Research on Related Enamino Esters The table below summarizes findings for compounds structurally related to this compound, highlighting their synthetic applications.
| Related Compound | Starting Materials | Application/Reaction Type | Reference |
| Ethyl 3-(phenylamino)but-2-enoate | Ethyl acetoacetate, Aniline | Synthesis of enaminones | growingscience.com |
| Ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate | 9-Alkyl-3-aminocarbazole, Ethyl-3-oxobutanoate | Precursor for cyclization to form pyrido[2,3-c]-carbazol-1-ones | researchgate.net |
| Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate | N/A | Crystal structure analysis, study of intramolecular hydrogen bonding | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
5435-44-9 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl (Z)-3-(carbamoylamino)but-2-enoate |
InChI |
InChI=1S/C7H12N2O3/c1-3-12-6(10)4-5(2)9-7(8)11/h4H,3H2,1-2H3,(H3,8,9,11)/b5-4- |
InChI Key |
RVXCSDJLRCXJCN-PLNGDYQASA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\NC(=O)N |
Canonical SMILES |
CCOC(=O)C=C(C)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Ethyl Z 3 Carbamoylamino but 2 Enoate
Classical Approaches to Enamino Ester Synthesis
Classical methods for the synthesis of β-enamino esters have historically relied on straightforward condensation reactions. These approaches are often characterized by their simplicity and the use of readily available starting materials.
Condensation Reactions Utilizing Acetoacetate (B1235776) Derivatives
The most direct and widely employed classical method for the synthesis of β-enamino esters is the condensation of a β-keto ester with a primary or secondary amine. In the context of ethyl (Z)-3-(carbamoylamino)but-2-enoate, the logical precursors are ethyl acetoacetate and urea (B33335).
The reaction proceeds via nucleophilic attack of the amine (in this case, the nitrogen of urea) on the ketone carbonyl of ethyl acetoacetate, followed by dehydration to yield the enamino ester. This reaction is typically catalyzed by an acid and often requires heating with azeotropic removal of water to drive the equilibrium towards the product.
While direct literature on the specific reaction between ethyl acetoacetate and urea to exclusively form this compound is sparse, the fundamental reactivity is well-established. A key consideration in this synthesis is the potential for competing reactions, such as self-condensation of ethyl acetoacetate or further reaction of the product to form heterocyclic structures. The control of reaction conditions, such as temperature, solvent, and catalyst, is crucial to favor the formation of the desired enamino ester.
Table 1: Representative Conditions for Condensation of β-Keto Esters with Amines
| β-Keto Ester | Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl acetoacetate | Aniline | Acetic acid | Toluene | Reflux | 85 | [General methodology] |
| Ethyl acetoacetate | Benzylamine | None | Neat | 100 | 92 | [General methodology] |
| Ethyl acetoacetate | Various amines | Montmorillonite K-10 | Toluene | Reflux | 70-95 | [General methodology] |
Note: These are examples for analogous reactions and not the specific synthesis of this compound.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient approach to complex molecules. The Biginelli reaction is a well-known MCR that utilizes ethyl acetoacetate, an aldehyde, and urea.
While the classical Biginelli reaction yields dihydropyrimidinones rather than the target linear enamino ester, it demonstrates that the simultaneous reaction of these three components is feasible. A potential MCR strategy for the synthesis of this compound could involve a two-component condensation of ethyl acetoacetate and urea, potentially mediated by a third component that facilitates the reaction without being incorporated into the final product, such as a dehydrating agent or a specific catalyst.
The development of a novel MCR to directly yield the target compound would represent a significant advancement in terms of atom economy and procedural simplicity. However, controlling the chemoselectivity to favor the formation of the open-chain enamino ester over cyclic byproducts would be the primary challenge.
Catalytic Synthesis Approaches
To overcome the limitations of classical methods, such as harsh reaction conditions and low yields, various catalytic systems have been developed for the synthesis of β-enamino esters. These methods often offer milder conditions, higher efficiency, and better control over stereoselectivity.
Transition Metal-Catalyzed Routes
Transition metal catalysis has emerged as a powerful tool for the formation of C-N bonds. Various transition metals, including palladium, copper, rhodium, and gold, have been employed to catalyze the synthesis of β-enamino esters. These reactions can proceed through different mechanisms, such as the hydroamination of alkynes or the cross-coupling of vinyl halides with amines.
A potential transition metal-catalyzed route to this compound could involve the palladium-catalyzed coupling of a suitable vinyl precursor with urea. For instance, the reaction of ethyl 3-bromobut-2-enoate with urea in the presence of a palladium catalyst and a suitable base could, in principle, afford the desired product. The stereoselectivity of such a reaction would be a critical aspect to control.
Table 2: Examples of Transition Metal-Catalyzed Synthesis of β-Enamino Esters
| Catalyst | Substrate 1 | Substrate 2 | Ligand | Base | Solvent | Yield (%) | Reference |
| Pd(OAc)₂ | Ethyl 3-bromobut-2-enoate | Aniline | BINAP | Cs₂CO₃ | Toluene | 88 | [Analogous reaction] |
| CuI | Ethyl propiolate | Benzylamine | None | None | Neat | 95 | [Analogous reaction] |
| [AuCl(PPh₃)]/AgOTf | Ethyl acetoacetate | Aniline | PPh₃ | None | Neat | 98 | [General methodology] |
Note: These are examples for analogous reactions and not the specific synthesis of this compound.
Lewis Acid and Brønsted Acid Catalysis
Lewis acids and Brønsted acids are effective catalysts for the condensation of β-keto esters with amines. They function by activating the carbonyl group of the β-keto ester, making it more susceptible to nucleophilic attack by the amine.
A variety of Lewis acids, such as Zn(OTf)₂, Sc(OTf)₃, and InCl₃, have been shown to catalyze the synthesis of β-enamino esters under mild conditions. Similarly, Brønsted acids, ranging from simple carboxylic acids to stronger acids like p-toluenesulfonic acid, can also promote this transformation. The choice of acid catalyst can influence the reaction rate and, in some cases, the stereochemical outcome.
For the synthesis of this compound, a mild Lewis or Brønsted acid could be employed to facilitate the condensation of ethyl acetoacetate and urea while minimizing side reactions. The use of solid acid catalysts, such as zeolites or clays (B1170129) like montmorillonite, offers the advantages of easy separation and recyclability.
Biocatalytic and Enzymatic Synthetic Pathways
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. While the enzymatic synthesis of β-enamino esters is a developing field, certain enzymes, such as lipases and proteases, have been shown to catalyze the formation of amide and ester bonds.
A potential biocatalytic approach to this compound could involve a lipase-catalyzed condensation of ethyl acetoacetate and urea. Lipases are known to function in non-aqueous media and can exhibit high selectivity. However, the substrate scope of many enzymes is limited, and the specific reactivity of lipases with urea in this context would need to be investigated.
Another possibility is the use of engineered enzymes. Through directed evolution, enzymes could be tailored to specifically catalyze the desired transformation with high efficiency and stereoselectivity. While currently speculative for this particular compound, the rapid advancements in enzyme engineering suggest that biocatalytic routes may become a viable option in the future.
Stereoselective Synthesis of the (Z)-Isomer
The synthesis of the (Z)-isomer of ethyl 3-(carbamoylamino)but-2-enoate with high stereoselectivity is a key challenge. The formation of the desired (Z)-isomer over the (E)-isomer is often influenced by factors such as the choice of solvent, catalyst, and reaction temperature. Intramolecular hydrogen bonding between the carbamoyl (B1232498) amino group and the ester functionality in the transition state is believed to play a crucial role in favoring the formation of the (Z)-isomer.
One plausible and widely utilized method for the synthesis of β-enaminoesters involves the condensation reaction between a β-ketoester, in this case, ethyl acetoacetate, and an amine-containing reactant, here urea. The reaction typically proceeds via an initial addition of the amine to the ketone carbonyl, followed by dehydration to form the enamine.
The stereochemical outcome of this reaction can be directed towards the (Z)-isomer by carefully selecting the reaction conditions. For instance, the use of protic solvents can facilitate the formation of the intramolecular hydrogen bond that stabilizes the (Z)-isomer. Furthermore, certain catalysts can promote the formation of the desired isomer. While specific catalytic systems for the synthesis of this compound are not extensively reported in the literature, related syntheses of (Z)-enaminoesters have successfully employed a variety of catalysts.
| Catalyst Type | Potential Advantages in (Z)-Isomer Synthesis |
| Acid Catalysts | Can promote the initial condensation and subsequent dehydration steps. The choice of acid can influence the stereochemical outcome. |
| Metal Catalysts | Certain metal ions can coordinate with the reactants, influencing the geometry of the transition state and favoring the (Z)-isomer. |
| Organocatalysts | Proline and its derivatives have been shown to be effective in promoting the synthesis of enamino compounds with stereocontrol. |
It is important to note that the optimization of reaction conditions, including temperature and reaction time, is critical to maximize the yield and stereoselectivity of the (Z)-isomer.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. The twelve principles of green chemistry provide a framework for evaluating and improving the environmental performance of chemical syntheses.
A hypothetical "green" synthesis of this compound would focus on several key areas:
Atom Economy: The ideal synthesis would maximize the incorporation of all reactant atoms into the final product. The condensation of ethyl acetoacetate and urea to form the target molecule and water is an example of a reaction with high atom economy.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or even solvent-free conditions would significantly improve the environmental profile of the synthesis.
Energy Efficiency: Conducting the reaction at ambient temperature and pressure, or utilizing energy-efficient methods like microwave irradiation, can reduce the energy consumption of the process.
Use of Renewable Feedstocks: While not directly applicable to the immediate synthesis from common starting materials, a broader green chemistry perspective would consider the sourcing of ethyl acetoacetate and urea from renewable resources.
Catalysis: The use of catalytic amounts of a reagent is preferable to stoichiometric amounts. The development of a highly efficient and recyclable catalyst for this synthesis would be a significant advancement.
Below is a table illustrating the application of green chemistry principles to a potential synthetic route.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Designing a synthesis that minimizes waste generation from the outset. |
| Atom Economy | The reaction of ethyl acetoacetate with urea has a theoretical atom economy of approximately 91.5%. |
| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and intermediates. |
| Designing Safer Chemicals | The target molecule itself should be evaluated for its environmental and toxicological properties. |
| Safer Solvents & Auxiliaries | Utilizing water or ethanol as a solvent, or performing the reaction under solvent-free conditions. |
| Design for Energy Efficiency | Optimizing the reaction to proceed at lower temperatures and pressures. |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass or other renewable sources. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |
| Catalysis | Employing a catalyst to improve reaction efficiency and reduce waste. |
| Design for Degradation | Designing the molecule to biodegrade after its intended use. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |
Comparative Analysis of Synthetic Efficiency and Yields
A comparative analysis of different synthetic routes is crucial for selecting the most efficient and economically viable method for the production of this compound. Due to the limited specific literature on this compound, a comparative analysis must be based on plausible synthetic strategies and data from analogous reactions.
We can consider two hypothetical routes for this analysis:
Route A: Conventional Synthesis: This route involves the reaction of ethyl acetoacetate with urea in a conventional organic solvent with heating.
Route B: Green Synthesis: This route employs a green solvent (e.g., water or ethanol) and a catalyst, potentially under milder reaction conditions (e.g., room temperature or microwave irradiation).
The efficiency and yield of these routes can be compared based on several metrics:
| Metric | Route A: Conventional Synthesis (Hypothetical) | Route B: Green Synthesis (Hypothetical) |
| Yield (%) | 60-70 | 80-90 |
| Reaction Time (h) | 6-8 | 1-2 |
| Reaction Temperature (°C) | 80-100 | 25-60 |
| Solvent | Toluene | Water/Ethanol |
| Catalyst | None / Stoichiometric acid | Catalytic amount |
| E-Factor (Waste/Product) | High | Low |
| Process Mass Intensity (PMI) | High | Low |
This comparative analysis, although hypothetical, highlights the potential advantages of a green chemistry approach in terms of higher yields, shorter reaction times, milder conditions, and reduced waste generation. The development of an optimized green synthetic route would represent a significant improvement over traditional methods for the synthesis of this compound.
Chemical Reactivity and Mechanistic Transformations of Ethyl Z 3 Carbamoylamino but 2 Enoate
Reactions at the But-2-enoate Unsaturation
The carbon-carbon double bond in the but-2-enoate backbone is a primary site for various addition reactions. The polarization of this double bond, influenced by the adjacent ester and amino groups, dictates its susceptibility to attack by both nucleophiles and electrophiles.
Nucleophilic Addition Reactions
The α,β-unsaturated ester functionality in ethyl (Z)-3-(carbamoylamino)but-2-enoate makes the β-carbon electrophilic and susceptible to nucleophilic attack in a conjugate or Michael addition fashion. wikipedia.org The presence of the electron-donating amino group at the β-position, however, can modulate this reactivity. Enamines are known to be nucleophilic at the α-carbon, which suggests a complex reactivity pattern. masterorganicchemistry.com Nucleophilic addition to similar α,β-unsaturated systems is a well-established method for carbon-carbon and carbon-heteroatom bond formation.
Table 1: Examples of Nucleophilic Addition to α,β-Unsaturated Esters
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Organocuprates | (CH₃)₂CuLi | β-Alkylated ester |
| Thiols | PhSH | β-Thioether ester |
| Amines | R₂NH | β-Amino ester |
This table represents typical nucleophilic additions to α,β-unsaturated esters; specific studies on this compound are limited.
Electrophilic Addition Reactions
The enamine character of the molecule, arising from the nitrogen lone pair delocalization into the double bond, renders the α-carbon nucleophilic and thus reactive towards electrophiles. researchgate.net N-acyl enamines are known to undergo reactions with various electrophilic reagents. nih.gov For instance, the hydroarylation of N-acyl enamines has been reported, suggesting that the double bond in this compound could react with electrophiles under appropriate catalytic conditions. researchgate.net
Table 2: Potential Electrophilic Addition Reactions
| Electrophile | Reagent Example | Potential Product |
|---|---|---|
| Halogens | Br₂ | α,β-Dihalo ester |
| Protic Acids | HBr | β-Amino-α-bromo ester |
This table illustrates potential electrophilic additions based on the reactivity of related N-acyl enamines.
Cycloaddition Reactions (e.g., Diels-Alder)
The carbon-carbon double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgyoutube.com The ester and carbamoyl (B1232498) groups attached to the double bond would classify it as a potentially reactive dienophile. The stereochemistry of the resulting cyclohexene (B86901) derivative would be controlled by the geometry of the starting enoate.
Table 3: Representative Diels-Alder Reactions with Dienophiles
| Diene | Dienophile | Product Type |
|---|---|---|
| 1,3-Butadiene | Methyl acrylate | Substituted cyclohexene |
| Cyclopentadiene | Maleic anhydride | Bicyclic adduct |
This table provides examples of Diels-Alder reactions with dienophiles structurally related to the but-2-enoate system.
Hydrogenation and Reduction Chemistry
The carbon-carbon double bond of this compound can be reduced to the corresponding saturated derivative through catalytic hydrogenation. rsc.org This transformation is commonly achieved using transition metal catalysts such as palladium, platinum, or rhodium, often supported on carbon. dicp.ac.cnorganic-chemistry.org The reduction of the double bond would yield ethyl 3-(carbamoylamino)butanoate, a saturated urea (B33335) derivative. The conditions of the hydrogenation can be controlled to selectively reduce the double bond without affecting the ester or carbamoyl functionalities.
Table 4: Catalytic Systems for Enamine and α,β-Unsaturated Ester Hydrogenation
| Catalyst | Hydrogen Source | Substrate Type |
|---|---|---|
| Pd/C | H₂ | α,β-Unsaturated esters, Enamines |
| Rh(I)-Chiral Phosphine | H₂ | Asymmetric hydrogenation of enamides |
This table summarizes common catalytic systems for the reduction of functionalities present in the target molecule.
Transformations of the Carbamoyl and Amino Functionalities
The carbamoyl (urea) and amino groups provide additional sites for chemical modification, allowing for the synthesis of a variety of derivatives.
N-Alkylation and Acylation Strategies
The nitrogen atoms of the carbamoyl and amino groups are nucleophilic and can undergo alkylation and acylation reactions. N-alkylation of ureas can be challenging due to the potential for O-alkylation, but methods using phase transfer catalysis have been developed to favor N-alkylation. google.comgoogle.com Reductive amination is another strategy for the N-alkylation of related systems. epa.gov
N-acylation of the urea nitrogen atoms can be achieved using acylating agents such as acid chlorides or anhydrides. researchgate.net The regioselectivity of acylation may be influenced by the electronic and steric environment of the different nitrogen atoms.
Table 5: Conditions for N-Alkylation and N-Acylation of Amides and Ureas
| Reaction | Reagents | Product |
|---|---|---|
| N-Alkylation | Alkyl halide, Base, Phase Transfer Catalyst | N-Alkyl urea derivative |
| Reductive Alkylation | Aldehyde, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl amine derivative |
| N-Acylation | Acyl chloride, Base | N-Acyl urea derivative |
This table outlines general conditions for the N-alkylation and N-acylation of functionalities similar to those in this compound.
Hydrolysis and Transamidation Mechanisms
The hydrolysis of this compound can proceed under either acidic or basic conditions, primarily targeting the urea and ester functionalities. Under acidic conditions, protonation of the carbonyl oxygen of the urea moiety increases its electrophilicity, facilitating nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield ethyl (Z)-3-aminobut-2-enoate and carbamic acid, the latter of which is unstable and decomposes to ammonia (B1221849) and carbon dioxide.
Base-catalyzed hydrolysis involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the urea group. This process is generally slower for ureas compared to amides due to the electron-donating nature of the second nitrogen atom.
Transamidation reactions offer a pathway to modify the urea portion of the molecule. These reactions typically involve heating the compound with a high-boiling amine, which can displace the ammonia group. The reaction of related aminocarbazoles with ethyl-3-oxobutanoate to yield condensation products like ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate demonstrates the feasibility of nucleophilic substitution at the β-carbon, which is a related transformation. researchgate.net
Reactions Involving the Urea Moiety
The urea moiety in this compound is a versatile functional group. It can react with strong acids to form salts and with strong bases to be deprotonated. The terminal -NH2 group can act as a nucleophile, participating in reactions with various electrophiles. For instance, acylation with acid chlorides or anhydrides would yield a more complex diacylurea derivative.
Furthermore, intramolecular cyclization reactions are possible under specific conditions. For example, heating could potentially lead to cyclization with the ester group, although this would require significant activation and may compete with other decomposition pathways. The direction of reactions involving similar starting materials, such as 3-amino-9-ethylcarbazole (B89807) and ethyl-3-oxobutanoate, has been shown to be dependent on factors like temperature and the choice of catalyst, yielding either condensation products or acylation products. researchgate.net
Ester Group Manipulations
Transesterification Reactions
The ethyl ester group of the title compound can be converted to other esters through transesterification. This reaction is typically catalyzed by either an acid or a base.
Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst (e.g., H₂SO₄) and an excess of another alcohol (R'-OH), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After proton transfer, ethanol (B145695) is eliminated, and deprotonation of the new ester yields the final product.
Base-Catalyzed Transesterification: A strong base (e.g., sodium alkoxide, NaOR') removes a proton from the desired alcohol (R'-OH) to form a nucleophilic alkoxide ion (R'O⁻). This alkoxide attacks the ester carbonyl carbon, forming a tetrahedral intermediate. The elimination of the ethoxide ion (EtO⁻) results in the formation of the new ester. This process is an equilibrium, and the use of a large excess of the new alcohol is required to drive the reaction to completion.
Hydrolysis and Decarboxylation Pathways
Hydrolysis of the ethyl ester group yields the corresponding carboxylic acid, (Z)-3-(carbamoylamino)but-2-enoic acid. This reaction can be achieved under acidic or basic conditions (saponification), followed by an acidic workup.
The resulting β-ureido-α,β-unsaturated carboxylic acid has the potential to undergo decarboxylation (loss of CO₂), a common reaction for acids with a carbonyl group at the β-position. organic-chemistry.org The mechanism involves the formation of a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable amide, N-(prop-1-en-1-yl)urea. The ease of decarboxylation can be influenced by reaction conditions such as temperature and the presence of catalysts. organic-chemistry.org
Rearrangement Reactions and Tautomeric Equilibria
This compound can exhibit tautomerism. The enamine-imine tautomerism is a key feature, where a proton can migrate from the nitrogen to the α-carbon. However, the conjugated system present in the enamine form provides significant stabilization, making it the predominant tautomer.
Rearrangement reactions, such as chemsynthesis.comchemsynthesis.com-sigmatropic rearrangements, are theoretically possible if appropriate substituents were present, but are not characteristic of the parent molecule itself. wiley-vch.de The primary form of rearrangement observed in this structural class is geometric isomerization around the carbon-carbon double bond.
(Z)-/(E)-Isomerization Pathways
The (Z)-configuration of the title compound is defined by the relative positions of the higher priority groups on the C2-C3 double bond. Isomerization to the corresponding (E)-isomer is a significant chemical transformation. This process involves the temporary breaking of the π-bond, rotation around the remaining σ-bond, and reformation of the π-bond.
This isomerization can be induced by heat or light (photoisomerization). The stability and interconversion of such isomers have been studied in closely related compounds like ethyl-3-amino-2-benzoyl-2-butenoate. researchgate.net In that system, the (E)-isomer was found to be less stable, spontaneously converting to the (Z)-isomer at room temperature. researchgate.net The delocalization of electrons involving the nitrogen lone pair, the C=C double bond, and the carbonyl group leads to a significant partial double bond character in the C2-C3 bond, creating an energy barrier to rotation. researchgate.net
Nuclear magnetic resonance (NMR) methods have been used to measure the rate of Z ⇌ E isomerization in analogous systems at various temperatures. These studies allow for the calculation of the free energy of activation for the process, providing quantitative insight into the rotational barrier. researchgate.net
| Parameter | Value | Compound Studied |
| Free Energy of Activation (ΔG‡) at 268 K | 56 ± 8 kJ/mol | Ethyl-3-amino-2-benzoyl-2-butenoate |
This table presents data for a structurally related compound to illustrate the energy barrier associated with (Z)-/(E)-isomerization. researchgate.net
Keto-Enol and Amide-Imidic Acid Tautomerism Studies
This compound possesses the structural motifs that allow for two primary types of tautomerism: keto-enol and amide-imidic acid tautomerism. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.
The keto-enol tautomerism would involve the interconversion between the standard β-enamino ester form (often referred to as the "keto" form in a broader sense due to the conjugated carbonyl) and its corresponding enol form. This equilibrium is characterized by the migration of a proton from the α-carbon to the ester carbonyl oxygen, resulting in the formation of a hydroxyl group and a shift in the position of the carbon-carbon double bond.
The amide-imidic acid tautomerism involves the urea moiety of the molecule. This equilibrium is established by the migration of a proton from a nitrogen atom of the carbamoyl group to the carbonyl oxygen of the same group, leading to the formation of an imidic acid (or iminol) tautomer.
Detailed Research Findings
Specific research investigating the tautomeric equilibrium of this compound is not available in the reviewed literature. However, studies on related β-ketoamides and β-enamino esters provide valuable insights. Generally, for simple acyclic β-dicarbonyl compounds and their derivatives, the keto form is thermodynamically more stable than the enol form. The stability of the enol tautomer can be influenced by factors such as intramolecular hydrogen bonding, conjugation, and solvent effects. For β-ketoamides, the keto-enol equilibrium often predominates over other possible tautomerisms like amide-imidol tautomerism.
In the case of this compound, the "(Z)" configuration suggests the potential for a strong intramolecular hydrogen bond between the N-H proton of the amino group and the ester carbonyl oxygen. This interaction would significantly stabilize the β-enamino ester form, making the enol tautomer less favorable.
Computational studies on analogous systems, such as other β-enamino esters, often employ density functional theory (DFT) to calculate the relative energies of the different tautomers in the gas phase and in various solvents. These calculations typically support the predominance of the keto/amide form.
Given the lack of direct experimental or computational data for this compound, the following tables are presented as illustrative examples based on general knowledge and data for analogous compounds. These are intended to provide a hypothetical representation of the expected tautomeric equilibria.
Hypothetical Relative Energies of Tautomers
| Tautomer | Structure | Hypothetical Relative Energy (kcal/mol) |
| Keto (β-enamino ester) | This compound | 0 (Reference) |
| Enol | Tautomer with C=C-OH | > 5 |
| Amide-Imidic Acid (Tautomer 1) | Tautomer with one C=N and one C-OH in the urea moiety | > 10 |
| Amide-Imidic Acid (Tautomer 2) | Tautomer with two C=N and two C-OH in the urea moiety (di-imidic acid) | > 20 |
Hypothetical Key Bond Lengths for Tautomers
| Bond | Keto (β-enamino ester) Form (Å) | Enol Form (Å) | Amide-Imidic Acid Form (Å) |
| C=O (ester) | ~1.23 | - | ~1.23 |
| C-O (ester) | ~1.34 | - | ~1.34 |
| C=C | ~1.36 | ~1.34 | ~1.36 |
| C-N | ~1.35 | ~1.38 | ~1.35 |
| C=O (urea) | ~1.24 | ~1.24 | - |
| C-N (urea) | ~1.37 | ~1.37 | ~1.30 (C=N) |
| C-OH (enol) | - | ~1.35 | - |
| C-OH (imidic) | - | - | ~1.34 |
It must be reiterated that the data presented in these tables are hypothetical and intended for illustrative purposes only, as specific research on the tautomerism of this compound could not be found. Further experimental and computational studies are necessary to accurately determine the tautomeric equilibria and structural parameters for this compound.
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
NMR spectroscopy is a cornerstone technique for elucidating the structure of ethyl (Z)-3-(carbamoylamino)but-2-enoate in solution. It provides detailed information on the chemical environment of each atom, their connectivity, and spatial relationships, which are crucial for confirming the (Z)-stereochemistry.
One-dimensional NMR provides fundamental information about the molecular structure. While direct spectra for the title compound are not widely published, the chemical shifts can be reliably predicted based on data from analogous compounds such as ethyl (Z)-3-aminobut-2-enoate and other β-enamino esters. mdpi.combenthamscience.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. A key feature of the (Z)-isomer is the downfield chemical shift of the N-H proton (H-d), typically found above 10 ppm, due to its involvement in a strong intramolecular hydrogen bond with the ester carbonyl oxygen. The vinyl proton (H-b) appears as a singlet, and the signals for the ethyl ester and methyl groups are observed in their characteristic regions.
¹³C NMR: The carbon spectrum complements the proton data. The carbonyl carbons of the ester (C-5) and the urea (B33335) moiety (C-7) are expected to be the most downfield signals. The olefinic carbons (C-2 and C-3) are also characteristic, with their shifts influenced by the electron-donating amino group and the electron-withdrawing ester group.
Data on ¹⁵N and ¹⁷O NMR is less common but would be valuable. benthamscience.com ¹⁵N NMR could distinguish the two nitrogen environments, while ¹⁷O NMR could probe the electronic environment of the two distinct carbonyl oxygens, which are influenced differently by resonance and hydrogen bonding.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Influences |
|---|---|---|---|---|
| 1 | -CH₃ | ~1.9-2.1 (s, 3H) | ~18-20 | Attached to C=C double bond |
| 2 | =CH- | ~4.6-4.8 (s, 1H) | ~85-90 | Vinyl proton, deshielded by ester |
| 3 | =C(NH)- | - | ~160-165 | Attached to two nitrogen atoms |
| 4 | -NH- | ~10.0-10.5 (br s, 1H) | - | Intramolecular H-bonding |
| 5 | -C=O (Ester) | - | ~168-172 | Ester carbonyl, H-bond acceptor |
| 6 | -O-CH₂- | ~4.0-4.2 (q, 2H) | ~58-60 | Ethyl ester group |
| -CH₃ (Ethyl) | ~1.2-1.3 (t, 3H) | ~14-15 | Ethyl ester group | |
| 7 | -C=O (Urea) | - | ~155-158 | Urea carbonyl |
| 8 | -NH₂ | ~5.5-6.5 (br s, 2H) | - | Terminal amide protons |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals and confirming the fine details of the molecular structure. huji.ac.illibretexts.org
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. The most significant correlations would be between the -O-CH₂- and terminal -CH₃ protons of the ethyl group. youtube.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon atom (e.g., H-b to C-2, H-a to C-1).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the molecular skeleton by identifying long-range (2-3 bond) couplings between protons and carbons. azom.com Key expected correlations include:
The vinyl proton (H-b) to the ester carbonyl carbon (C-5) and the methyl carbon (C-1).
The N-H proton (H-d) to the olefinic carbons (C-2, C-3) and the urea carbonyl (C-7).
The methyl protons (H-a) to the olefinic carbons (C-2, C-3).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for confirming the (Z)-stereochemistry. A cross-peak between the N-H proton (H-d) and the vinyl proton (H-b) would indicate their spatial proximity, which is a defining feature of the (Z)-isomer due to the planar, cyclic conformation enforced by the intramolecular hydrogen bond. libretexts.org
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy probes the functional groups and bonding arrangements within the molecule. The IR and Raman spectra are expected to be dominated by features arising from the conjugated enamino-ester-urea system and the intramolecular hydrogen bond. rsc.orgresearchgate.net
The most diagnostic region in the IR spectrum is where the N-H and C=O stretching vibrations occur.
N-H Stretching: Three distinct N-H bands are expected. The N-H bond involved in the intramolecular hydrogen bond will give rise to a broad band at a significantly lower frequency (around 3200-3250 cm⁻¹) compared to a free N-H. The terminal -NH₂ group of the urea moiety is expected to show two bands, corresponding to symmetric and asymmetric stretching, likely in the 3300-3500 cm⁻¹ region.
C=O Stretching: The molecule has two carbonyl groups. The ester C=O, being involved in a strong hydrogen bond, will have its stretching frequency lowered significantly to around 1640-1660 cm⁻¹. The urea C=O stretch is expected at a slightly higher frequency, typically around 1670-1690 cm⁻¹. nih.govacs.org
C=C Stretching: The C=C double bond stretch, part of a conjugated system, will appear as a strong band in the 1580-1620 cm⁻¹ region.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted IR/Raman Frequency (cm⁻¹) | Notes |
|---|---|---|
| N-H₂ Asymmetric Stretch | ~3450 | Terminal urea group |
| N-H₂ Symmetric Stretch | ~3350 | Terminal urea group |
| N-H Stretch (H-bonded) | ~3220 | Broad band, indicative of strong intramolecular H-bond |
| C=O Stretch (Urea) | ~1680 | Amide I band |
| C=O Stretch (Ester, H-bonded) | ~1650 | Frequency lowered due to H-bonding and conjugation |
| C=C Stretch | ~1600 | Conjugated double bond |
| N-H Bend | ~1560 | Amide II band |
| C-O Stretch (Ester) | ~1250 | Strong band |
Mass Spectrometry (MS) for Fragmentation Pathways and Molecular Formula Confirmation
Mass spectrometry provides information about the molecular weight and is used to deduce structural features through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₁₂N₂O₃, corresponding to a molecular weight of 172.18 g/mol .
Upon ionization (e.g., by electron impact), the molecular ion ([M]⁺• at m/z = 172) would undergo characteristic fragmentation. Based on the fragmentation of related esters and urea derivatives, several pathways can be predicted: researchgate.netlibretexts.orgwikipedia.org
Loss of Ethoxy Radical: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 u), resulting in a prominent acylium ion at m/z 127.
Loss of Ethanol (B145695): A rearrangement followed by the elimination of a neutral ethanol molecule (CH₃CH₂OH, 46 u) could produce an ion at m/z 126.
Cleavage of the Urea Moiety: A characteristic fragmentation of ureas is the cleavage of the C-N bond. This could lead to the loss of isocyanic acid (HNCO, 43 u) via rearrangement, giving an ion at m/z 129, or the loss of the carbamoyl (B1232498) radical (•CONH₂, 44 u) to yield an ion at m/z 128. nih.govresearchgate.net
Alpha Cleavage: Cleavage of the bond alpha to the ester carbonyl could result in the loss of the ethyl group (•CH₂CH₃, 29 u), leading to a fragment at m/z 143. youtube.com
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
While a crystal structure for the title compound is not publicly available, data from analogous (Z)-β-enamino esters and amides provide a clear picture of the expected solid-state conformation. nih.govresearchgate.netmdpi.com X-ray diffraction would likely reveal a largely planar molecular structure. This planarity is a direct consequence of the extensive π-conjugation across the O=C-C=C-N system and is strongly reinforced by the intramolecular hydrogen bond.
The defining structural feature of this compound is the strong intramolecular hydrogen bond. organic-chemistry.org This bond forms between the N-H proton of the amino group at C-3 and the carbonyl oxygen of the ethyl ester at C-2, creating a stable, planar, six-membered pseudo-ring. nih.govmdpi.com This interaction is responsible for:
Locking the molecule into the (Z)-configuration.
The significant downfield shift of the N-H proton in the ¹H NMR spectrum.
The lowering of the stretching frequencies for the involved N-H and C=O groups in the IR spectrum.
In the solid state, it is also expected that the terminal -NH₂ group of the urea moiety would participate in intermolecular hydrogen bonds, linking adjacent molecules into chains, sheets, or more complex three-dimensional networks. acs.org
Despite a comprehensive search for the crystal structure of this compound, specific crystallographic data necessary to detail its crystal packing and intermolecular interactions in accordance with the requested outline is not publicly available.
Detailed structural analysis, including the generation of data tables for bond lengths, bond angles, and hydrogen bond parameters, is contingent upon the availability of a solved crystal structure, which could not be located in open-access crystallographic databases.
Therefore, the section on "" focusing on "Crystal Packing and Intermolecular Interactions" cannot be generated at this time.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic distributions, and orbital energies, which are crucial for interpreting chemical reactivity.
Density Functional Theory (DFT) Studies of Geometric and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For ethyl (Z)-3-(carbamoylamino)but-2-enoate, DFT calculations, likely employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in optimizing the molecular geometry. These calculations would yield precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.
Furthermore, DFT provides insights into electronic properties like the distribution of electron density, electrostatic potential maps, and dipole moments. An electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For instance, the oxygen atoms of the carbonyl groups and the nitrogen atoms are expected to be electron-rich, while the hydrogen atoms of the amino groups would be electron-poor.
Table 1: Hypothetical DFT-Calculated Geometric and Electronic Properties of this compound
| Property | Predicted Value | Significance |
| C=C Bond Length | ~1.35 Å | Indicates the double bond character of the enoate backbone. |
| C-N Bond Length | ~1.38 Å | Suggests partial double bond character due to resonance. |
| Dipole Moment | ~3-5 D | A non-zero dipole moment would indicate a polar molecule. |
| HOMO Energy | - | The energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | - | The energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | - | An indicator of the molecule's kinetic stability and reactivity. |
Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Specific calculations for this compound are required for accurate data.
Frontier Molecular Orbital (FMO) Analysis of Reaction Mechanisms
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the amino and carbamoyl (B1232498) groups, as well as the C=C double bond. The LUMO would likely be centered on the electron-withdrawing ester carbonyl group. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. FMO analysis would be essential in predicting the regioselectivity and stereoselectivity of its reactions, such as cycloadditions or nucleophilic additions.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. An MD simulation of this compound would reveal its conformational landscape by exploring the rotation around single bonds, such as the C-N bond and the bonds within the ethyl ester group. This would help in identifying the most stable conformers and the energy barriers between them. Such information is crucial for understanding how the molecule's shape influences its interactions with other molecules, including biological targets.
Prediction and Validation of Spectroscopic Parameters via Computational Methods
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For instance, DFT calculations can predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. The calculated IR spectrum would show characteristic peaks for the C=O, N-H, C=C, and C-O functional groups, which can be compared to an experimental spectrum to confirm the molecule's structure. Similarly, predicted ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental NMR signals.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group |
| IR Spectroscopy | ~1650-1700 cm⁻¹ | C=O stretching (ester and amide) |
| IR Spectroscopy | ~3200-3400 cm⁻¹ | N-H stretching |
| ¹H NMR | ~5.0-6.0 ppm | Vinylic proton |
| ¹³C NMR | ~160-170 ppm | Carbonyl carbons |
Note: These are approximate predictions based on typical functional group ranges.
Quantitative Structure-Activity Relationship (QSAR) Studies (Focusing on Theoretical Chemical Properties for Mechanistic Insight)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While QSAR is often used in drug discovery, it can also provide mechanistic insights based on theoretical chemical properties. For a series of analogs of this compound, a QSAR model could be developed using computationally derived descriptors. These descriptors could include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). The resulting QSAR equation would indicate which of these theoretical properties are most influential for a given activity, thereby suggesting a potential mechanism of action at a molecular level.
Applications As a Synthetic Building Block and Precursor in Organic Synthesis
Role in Heterocyclic Compound Synthesis
The bifunctional nature of ethyl (Z)-3-(carbamoylamino)but-2-enoate makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. It provides a readily available carbon-nitrogen-carbon backbone that can be elaborated into various ring systems.
This compound is a key intermediate in the synthesis of pyrimidine (B1678525) derivatives. This is most notably demonstrated in the context of the Biginelli reaction, a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones. The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). acgpubs.orgacgpubs.org
| Reaction Type | Reactants | Product Class | Significance |
| Biginelli Reaction | Aryl aldehyde, Ethyl acetoacetate (B1235776), Urea | 3,4-Dihydropyrimidin-2(1H)-ones | Foundational method for pyrimidine synthesis |
While direct synthesis of pyridines from this compound is not extensively documented, related enamino esters are widely used in pyridine (B92270) synthesis, such as in the Hantzsch and Bohlmann-Rahtz pyridine syntheses. These reactions highlight the utility of the enamine functionality as a nucleophile in constructions of the pyridine ring.
Based on a comprehensive review of the scientific literature, there are no specific documented examples of this compound being utilized for the synthesis of oxazinanones or related scaffolds.
Utilization in Total Synthesis of Complex Molecules
While β-enamino esters as a class are valuable intermediates in the synthesis of natural products and complex molecules, specific applications of this compound in the total synthesis of such molecules are not prominently reported in the scientific literature.
Contribution to the Construction of Pharmacologically Relevant Scaffolds (Emphasis on Chemical Synthesis)
The primary contribution of this compound to pharmacologically relevant scaffolds lies in its role as a precursor to pyrimidine derivatives. The dihydropyrimidin-2(1H)-ones produced via the Biginelli reaction, where this compound is a key intermediate, are known to possess a wide range of biological activities.
These scaffolds are integral to the development of various therapeutic agents. For instance, dihydropyrimidinones are found in pharmaceuticals used as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists. acgpubs.org The synthesis of these bioactive molecules often relies on the fundamental cyclocondensation reaction where this compound or its in-situ generated equivalent plays a crucial role.
Examples of Pharmacological Activity in Resulting Scaffolds:
Antihypertensive agents: Certain dihydropyrimidinone derivatives exhibit properties that lower blood pressure. acgpubs.org
Calcium channel blockers: This class of drugs is used to treat various cardiovascular conditions. acgpubs.org
Antiviral and Antibacterial agents: The pyrimidine core is a common feature in many antimicrobial compounds. mdpi.com
The versatility of the Biginelli reaction allows for the introduction of diverse substituents onto the pyrimidine ring, enabling the creation of large libraries of compounds for drug discovery and the development of structure-activity relationships. researchgate.net
Applications in Agrochemical and Material Science Intermediates
A review of the available scientific literature did not yield specific examples of this compound being used as an intermediate in the synthesis of agrochemicals or materials science products.
Mechanistic Investigations of Biological Interactions Strictly Molecular and Theoretical Focus
Enzymatic Reaction Substrate Mechanisms (Hypothesized or Studied at Molecular Level)
Based on its chemical structure, ethyl (Z)-3-(carbamoylamino)but-2-enoate could hypothetically serve as a substrate for several classes of enzymes, primarily through transformations targeting the ester, the enamine, and the carbamoyl (B1232498) functionalities.
Hydrolase-Mediated Transformations:
The ester and carbamoyl (amide) groups present in the molecule are susceptible to hydrolysis by various hydrolases, such as esterases and amidases. youtube.com The general mechanism for these enzymes involves the nucleophilic attack of a residue in the enzyme's active site (commonly a serine, cysteine, or aspartate) on the carbonyl carbon of the substrate.
Ester Hydrolysis: An esterase could catalyze the hydrolysis of the ethyl ester group to yield the corresponding carboxylic acid. This reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the ethanol (B145695) and the carboxylate form of the parent molecule.
Amide Hydrolysis: Similarly, an amidase could target the carbamoyl group. The enzymatic hydrolysis of the amide bond would lead to the formation of 3-aminobut-2-enoic acid ethyl ester and carbamic acid, which is unstable and decomposes to ammonia (B1221849) and carbon dioxide.
Enoate Reductase-Mediated Reduction:
The α,β-unsaturated system in the but-2-enoate portion of the molecule is a potential target for ene reductases (also known as old yellow enzymes). acsgcipr.org These enzymes typically employ a flavin mononucleotide (FMN) cofactor to deliver a hydride to the β-carbon of the unsaturated system. acsgcipr.org This is followed by protonation at the α-carbon, resulting in the saturation of the carbon-carbon double bond. acsgcipr.org The oxidized FMN is then regenerated by NADPH. acsgcipr.org Such a reduction would convert this compound to ethyl 3-(carbamoylamino)butanoate.
| Enzyme Class | Potential Reaction | Resulting Product(s) |
| Esterase | Hydrolysis of the ethyl ester | (Z)-3-(carbamoylamino)but-2-enoic acid and ethanol |
| Amidase | Hydrolysis of the carbamoyl group | Ethyl 3-aminobut-2-enoate and carbamic acid (decomposes to NH₃ and CO₂) |
| Enoate Reductase | Reduction of the C=C double bond | Ethyl 3-(carbamoylamino)butanoate |
Molecular Recognition and Binding Mechanisms (Theoretical Modeling)
Theoretical modeling studies on compounds with similar structural features, such as β-enaminones and molecules containing a carbamate (B1207046) group, can provide insights into the potential molecular recognition and binding mechanisms of this compound. nih.govnih.gov
The β-enaminone system is characterized by a conjugated system that includes a lone pair of electrons on the nitrogen atom and the π-systems of the double bond and the carbonyl group. This delocalization of electrons results in a planar structure and the potential for strong intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen. derpharmachemica.com
Key Interaction Points:
Hydrogen Bonding: The N-H protons of the amino and carbamoyl groups can act as hydrogen bond donors. The carbonyl oxygens of the ester and carbamoyl groups can act as hydrogen bond acceptors. These interactions are crucial for the recognition and binding to biological targets like enzyme active sites or receptors.
Electrostatic Interactions: The polarized nature of the carbonyl groups and the N-H bonds can lead to significant electrostatic interactions with polar residues in a binding pocket.
Van der Waals Interactions: The alkyl portions of the molecule, such as the ethyl group and the methyl group, can engage in van der Waals interactions with nonpolar regions of a binding site.
Computational studies on carbamate-containing molecules have highlighted the importance of the carbamate group in modulating interactions with biological targets. acs.org The resonance stabilization of the carbamate group influences its conformational preferences and its ability to participate in hydrogen bonding. nih.govacs.org
| Interaction Type | Molecular Feature | Potential Binding Partner |
| Hydrogen Bond Donor | N-H of the amino group, N-H of the carbamoyl group | Oxygen or nitrogen atoms in amino acid residues (e.g., Asp, Glu, Ser, Thr) |
| Hydrogen Bond Acceptor | C=O of the ester group, C=O of the carbamoyl group | N-H or O-H groups in amino acid residues (e.g., Asn, Gln, Ser, Tyr) |
| Electrostatic | Polarized C=O and N-H bonds | Polar amino acid residues |
| Van der Waals | Ethyl group, methyl group | Nonpolar amino acid residues (e.g., Ala, Val, Leu, Ile) |
Pathway Perturbation Mechanisms (Focus on Chemical Interactions, not biological outcomes)
At a chemical level, this compound could perturb biological pathways through several mechanisms, primarily related to its reactivity as a Michael acceptor and its ability to interact with metal ions.
Michael Addition:
The α,β-unsaturated carbonyl moiety makes the molecule susceptible to nucleophilic attack via a Michael addition reaction. Nucleophilic residues in proteins, such as the thiol group of cysteine or the imidazole (B134444) group of histidine, could potentially react with the β-carbon of the but-2-enoate system. This covalent modification of key proteins could lead to the inhibition of their function and the perturbation of the pathways in which they are involved.
Metal Chelation:
The β-enaminone scaffold is a known chelating agent for various metal ions. The nitrogen atom of the amino group and the oxygen atom of the carbonyl group can coordinate with a metal center, forming a stable six-membered ring. If the compound were to enter a biological system, it could potentially sequester essential metal ions, thereby disrupting the function of metalloenzymes that rely on these ions for their catalytic activity.
Design and Synthesis of Analogues for Mechanistic Probing
To investigate the specific molecular mechanisms of action of this compound, a series of structural analogues could be designed and synthesized. researchgate.net These analogues would systematically alter the key functional groups to probe their roles in biological interactions.
General Synthetic Strategies:
The synthesis of β-enaminones and their analogues is well-established and typically involves the condensation of a β-ketoester with an amine or, in this case, a urea (B33335) derivative. mdpi.comnih.govacgpubs.org Various catalysts, including Lewis acids and metal complexes, can be employed to facilitate this reaction. nih.govacgpubs.org
Proposed Analogues for Mechanistic Studies:
Modification of the Ester Group: Replacing the ethyl group with bulkier alkyl groups (e.g., isopropyl, tert-butyl) or with electron-withdrawing groups could probe the steric and electronic requirements of the binding pocket and its susceptibility to enzymatic hydrolysis.
Modification of the Carbamoyl Group: N-alkylation or N-arylation of the carbamoyl nitrogen would eliminate its hydrogen-bond donating ability, allowing for an assessment of the importance of this interaction. Replacing the carbamoyl group with other functionalities, such as an acyl or sulfonyl group, would further probe the electronic and steric effects at this position.
Modification of the Enamine Moiety: Saturation of the carbon-carbon double bond would create an analogue that is no longer a Michael acceptor, which could be used to determine if this reactivity is essential for its biological effects. Substitution at the α- or β-positions of the enoate system could also be used to modulate its reactivity and conformation.
| Analogue Type | Modification | Purpose of Mechanistic Probing |
| Ester Modification | R = isopropyl, benzyl | Investigate steric and electronic effects on binding and enzymatic hydrolysis. |
| Carbamoyl N-Substitution | N-methyl, N-phenyl | Determine the role of the N-H hydrogen bond donor. |
| Double Bond Saturation | C=C → C-C | Eliminate Michael acceptor reactivity to assess its importance. |
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purification and Advanced Characterization
Chromatographic methods are fundamental for the separation, purification, and detailed characterization of chemical compounds. For a substance like ethyl (Z)-3-(carbamoylamino)but-2-enoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal techniques.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone technique for the analysis and purification of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be the primary approach. This would typically involve a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.
A hypothetical HPLC method for the analysis of this compound is presented below. It is important to note that these are theoretical parameters and would require experimental optimization.
| Parameter | Hypothetical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Vol. | 10 µL |
| Column Temp. | 30 °C |
This table represents a theoretical starting point for method development and is not based on published experimental data for this specific compound.
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) may be challenging due to its potential for thermal degradation. The carbamoyl (B1232498) group can be labile at the high temperatures often used in GC inlets. A more viable approach would involve the derivatization of the compound to form a more volatile and thermally stable analogue. For instance, silylation of the N-H protons could be a potential strategy.
A theoretical GC method for a derivatized form of the compound is outlined below.
| Parameter | Hypothetical Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Source | 230 °C |
| MS Quad | 150 °C |
This table is a theoretical representation for a derivatized analogue and is not based on published experimental data for the title compound.
Electrochemical Studies of Redox Properties
Electrochemical studies, such as cyclic voltammetry, could provide insights into the redox properties of this compound. The conjugated system within the molecule may be susceptible to oxidation or reduction at specific potentials. Such studies would typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe any electron transfer processes. However, no published electrochemical data for this specific compound could be identified.
Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Behavior Research
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of a compound, such as its melting point, decomposition temperature, and phase transitions.
Differential Scanning Calorimetry (DSC) would be used to determine the melting point and enthalpy of fusion.
Thermogravimetric Analysis (TGA) would provide information on the thermal stability and decomposition profile of the compound.
Despite the utility of these techniques, no specific DSC or TGA data for this compound is available in the scientific literature.
Future Research Directions and Perspectives
Exploration of Unprecedented Synthetic Transformations
The unique electronic and structural characteristics of ethyl (Z)-3-(carbamoylamino)but-2-enoate make it a compelling substrate for novel synthetic transformations. Future research could focus on leveraging its inherent reactivity to develop new chemical reactions and molecular architectures.
Diversification of the Carbamoylamino Moiety: Systematic exploration of reactions targeting the urea (B33335) functional group could lead to a diverse library of derivatives. This includes reactions such as N-alkylation, N-acylation, and condensation with various electrophiles to introduce new functionalities and modulate the compound's properties.
Enamine Reactivity Modulation: The enamine moiety is a well-established nucleophile. jove.comjove.com Research into its participation in unconventional cycloaddition reactions, cascade sequences, and multicomponent reactions could yield complex heterocyclic structures that are otherwise difficult to access.
Dual Functionality Exploitation: Developing synthetic strategies that simultaneously engage both the carbamoylamino and the enamine functionalities could lead to unprecedented molecular scaffolds. This might involve intramolecular cyclizations triggered by an external reagent or catalyst, resulting in novel ring systems with potential biological or material applications.
A summary of potential synthetic transformations is presented in the table below.
| Transformation Type | Target Moiety | Potential Products |
| N-Alkylation/Acylation | Carbamoylamino | Substituted ureas with altered solubility and electronic properties. |
| Cycloaddition Reactions | Enamine | Novel heterocyclic compounds with potential bioactivity. |
| Cascade Reactions | Enamine | Polycyclic systems constructed in a single synthetic operation. |
| Intramolecular Cyclization | Dual Functionality | Fused or spirocyclic architectures with defined stereochemistry. |
Development of Next-Generation Catalytic Systems for Efficiency and Selectivity
Advancements in catalysis will be pivotal in unlocking the synthetic utility of this compound in a more efficient and selective manner. The development of bespoke catalytic systems tailored to this substrate is a key area for future investigation.
Asymmetric Catalysis: The enamine double bond presents an opportunity for stereoselective transformations. The design of chiral catalysts, including transition metal complexes and organocatalysts, for enantioselective additions to the enamine would be a significant step towards producing chiral building blocks for the pharmaceutical and agrochemical industries. acs.orgmdpi.com
Tandem Catalysis: Designing catalytic systems that can orchestrate a sequence of reactions in a single pot would enhance synthetic efficiency. For instance, a catalyst could first facilitate a transformation at the enamine moiety, followed by a subsequent reaction at the carbamoylamino group, or vice versa.
Biocatalysis: The use of enzymes to catalyze reactions on this compound offers the potential for high selectivity under mild reaction conditions. Screening for existing enzymes or engineering new biocatalysts for transformations such as hydrolysis, reduction, or oxidation could provide environmentally friendly synthetic routes.
| Catalytic Approach | Key Objective | Potential Advantages |
| Asymmetric Catalysis | Enantioselective functionalization | Access to chiral molecules with high optical purity. |
| Tandem Catalysis | Multi-step synthesis in one pot | Increased efficiency, reduced waste. |
| Biocatalysis | Enzymatic transformations | High selectivity, mild conditions, green chemistry. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of modern synthesis technologies such as flow chemistry can offer significant advantages for the production and derivatization of this compound. amf.chnih.gov
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the parent compound could lead to improved yield, purity, and safety compared to traditional batch methods. acs.orgrsc.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for optimizing the synthesis. youtube.com
Automated Derivatization: Integrating flow reactors with automated platforms can enable the rapid synthesis of a large library of derivatives. rsc.org This high-throughput approach would be invaluable for screening for new compounds with desired properties in areas such as drug discovery and materials science.
In-line Analysis and Optimization: The incorporation of in-line analytical techniques (e.g., spectroscopy) into a flow system would allow for real-time monitoring of reactions. This data can be used to rapidly optimize reaction conditions and ensure consistent product quality.
Computational Design of Functionalized Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling can play a crucial role in guiding the design of new derivatives of this compound with specific, predictable reactivity. enamine.net
Predictive Modeling of Reactivity: Using quantum chemical calculations, it is possible to predict the reactivity of different sites within the molecule and how this reactivity will be influenced by the introduction of various functional groups. researchgate.netnih.gov This can help in the rational design of new synthetic targets.
Virtual Screening of Derivatives: Computational tools can be used to screen large virtual libraries of derivatives for their potential to interact with biological targets or to exhibit desired material properties. This in silico approach can prioritize the synthesis of the most promising candidates, saving time and resources.
Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound. A deeper understanding of the reaction pathways can aid in the development of more efficient and selective synthetic methods.
Interdisciplinary Research Synergies (e.g., Chemical Biology Probe Development)
The unique structure of this compound makes it an attractive scaffold for the development of tools for interdisciplinary research, particularly in the field of chemical biology.
Fluorescent Probes: By attaching a fluorophore to the molecule, it could be developed into a fluorescent probe to visualize and study biological processes. enamine.net The enamine and urea moieties could be designed to interact with specific biomolecules, allowing for targeted imaging.
Bioorthogonal Chemistry: The introduction of bioorthogonal handles (e.g., alkynes, azides) would enable the use of this compound in click chemistry reactions within a biological context. This could be used for labeling and tracking biomolecules in living systems.
Covalent Inhibitors: The reactive enamine functionality could be exploited for the design of covalent inhibitors of enzymes. By tuning the reactivity of the enamine, it may be possible to achieve selective and irreversible binding to a target protein, which is a powerful strategy in drug discovery.
Q & A
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodological Answer :
- Preparative HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA).
- Countercurrent chromatography (CCC) : Optimize solvent system (hexane/ethyl acetate/methanol/water) for high recovery .
- Chiral resolution : Use cellulose-based chiral stationary phases for enantiomeric separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
